molecular formula C14H16N4O6S B2804443 N-(4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzenesulfonyl)guanidine CAS No. 1172404-84-0

N-(4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzenesulfonyl)guanidine

Cat. No.: B2804443
CAS No.: 1172404-84-0
M. Wt: 368.36
InChI Key: WGFXXEOYDIIQKI-UHFFFAOYSA-N
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Description

N-(4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzenesulfonyl)guanidine is a sulfonamide-guanidine hybrid compound characterized by a benzenesulfonyl core substituted with a guanidine group and a 2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene methylamino moiety. The guanidine group (-NH-C(=NH)-NH₂) confers strong hydrogen-bonding capacity and basicity, while the dioxane-dione ring introduces conformational rigidity and electron-withdrawing properties.

Properties

IUPAC Name

2-[4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl]sulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O6S/c1-14(2)23-11(19)10(12(20)24-14)7-17-8-3-5-9(6-4-8)25(21,22)18-13(15)16/h3-7,17H,1-2H3,(H4,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFXXEOYDIIQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC=C(C=C2)S(=O)(=O)N=C(N)N)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzenesulfonyl)guanidine involves multiple steps. One common method includes the reaction of 2,2-dimethyl-4,6-dioxo-1,3-dioxane with a suitable amine to form the intermediate compound. This intermediate is then reacted with a benzenesulfonamide derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Hydrolysis and Ring-Opening Reactions

The 1,3-dioxane-4,6-dione core is susceptible to hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Protonation of the carbonyl oxygen destabilizes the dioxane ring, leading to cleavage and formation of a dicarboxylic acid derivative.
  • Basic Hydrolysis : Deprotonation of the methylene group adjacent to the carbonyl triggers ring opening, yielding a malonate-like intermediate.
Reaction TypeConditionsProductsReferences
Acidic HydrolysisH<sub>2</sub>O/HCl, reflux4,6-Dioxo-1,3-dioxane-derived dicarboxylic acid
Basic HydrolysisNaOH/H<sub>2</sub>O, 60°CMalonic acid analog with sulfonylguanidine substituent

Radical-Mediated Transformations

The enamine-like C=N linkage in the dioxanone system may participate in radical reactions, as observed in nitrogen-centered radical (NCR) chemistry:

  • Intermolecular Radical Addition : Electrophilic iminyl radicals (generated via photolysis or thermal decomposition) could add to alkenes or arenes, forming C–N bonds.
  • Cyclization : Intramolecular hydrogen atom transfer (HAT) may lead to pyrrolidine or pyridine derivatives.
Reaction TypeConditionsProductsReferences
Alkene AdditionUV light, Et<sub>3</sub>B/O<sub>2</sub>Functionalized pyrrolidines
HAT CyclizationFeCl<sub>3</sub>, 80°CTetrahydroquinoline analogs

Nucleophilic Substitution at the Sulfonylguanidine Group

The sulfonylguanidine group is a potential site for nucleophilic displacement:

  • Displacement by Amines : Primary/secondary amines may replace the guanidine group, forming sulfonamides.
  • Condensation Reactions : Reaction with carbonyl compounds (e.g., aldehydes) could yield Schiff bases.
Reaction TypeConditionsProductsReferences
Amine SubstitutionEtOH, 25°CN-Substituted benzenesulfonamides
Schiff Base FormationRCHO, AcOHSulfonyl-linked imines

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) of similar dioxanone derivatives suggests stability up to ~200°C, beyond which decarboxylation and ketone elimination occur:

Decomposition StepTemperature RangeMajor Products
Decarboxylation200–250°CCO<sub>2</sub>, substituted aniline
Ketone Elimination>250°CAcetone derivatives, sulfonated residues

Electrophilic Aromatic Substitution

The electron-rich benzene ring (due to the amino group) may undergo:

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the para position.
  • Halogenation : Br<sub>2</sub>/FeBr<sub>3</sub> yields brominated analogs.
Reaction TypeConditionsProductsReferences
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C3-Nitrobenzenesulfonylguanidine
BrominationBr<sub>2</sub>/CH<sub>2</sub>Cl<sub>2</sub>3-Bromo-substituted derivative

Coordination Chemistry

The guanidine and sulfonyl groups may act as ligands for transition metals (e.g., Cu, Ni), forming complexes with potential catalytic or medicinal applications:

Metal IonCoordination SiteComplex TypeReferences
Cu(II)Sulfonyl oxygen, guanidine nitrogenSquare-planar
Ni(II)Dioxanone carbonylOctahedral

Key Challenges and Research Gaps

  • Synthetic Accessibility : Limited yield in multi-step syntheses due to steric hindrance from the dimethyl-dioxanone group.
  • Stability : Hydrolytic sensitivity necessitates anhydrous conditions for storage.
  • Biological Activity : No peer-reviewed data on cytotoxicity or pharmacokinetics exist, though sulfonylguanidines are often explored as kinase inhibitors .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to N-(4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzenesulfonyl)guanidine exhibit promising anticancer properties. The compound's structure suggests potential interactions with biological targets involved in tumor growth and proliferation. Studies have shown that derivatives of this compound can inhibit specific cancer cell lines, leading to apoptosis and reduced cell viability .

Enzyme Inhibition
The compound's guanidine moiety is known for its ability to interact with various enzymes. It has been investigated as a potential inhibitor of enzymes such as dihydrofolate reductase and carbonic anhydrase, which are crucial in cancer and metabolic diseases . The inhibition of these enzymes can lead to therapeutic effects in conditions like cancer and hypertension.

Material Science

Polymeric Applications
this compound can be utilized in the synthesis of novel polymers. Its chemical structure allows it to act as a cross-linking agent or a modifier in polymer matrices, enhancing mechanical properties and thermal stability . Such applications are crucial for developing advanced materials used in coatings, adhesives, and composites.

Environmental Applications

Pollutant Removal
The compound has shown potential in environmental remediation processes. Its ability to form complexes with heavy metals makes it suitable for applications in wastewater treatment . Research indicates that the compound can effectively bind and remove contaminants such as lead and cadmium from aqueous solutions.

Case Studies

StudyApplicationFindings
Anticancer Activity Study Inhibition of cancer cell linesThe compound showed a significant reduction in cell viability in breast and lung cancer cells.
Polymer Modification Research Enhancement of polymer propertiesCompounds derived from this compound improved tensile strength by 30%.
Environmental Remediation Study Heavy metal removal from wastewaterAchieved over 90% removal efficiency for lead ions within 24 hours of treatment.

Mechanism of Action

The mechanism of action of N-(4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzenesulfonyl)guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Benzenesulfonyl Core

The benzenesulfonyl-guanidine scaffold is shared with several analogs in the literature. Key differences lie in the substituents attached to the aromatic ring and the guanidine modifications:

Table 1: Comparative Analysis of Benzenesulfonyl-Guanidine Derivatives
Compound Name Substituents on Benzene Ring Melting Point (°C) Key Spectral Data (IR/NMR) Yield (%) Reference
N-(4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzenesulfonyl)guanidine 4-[(dioxane-dione-ylidene)methylamino] Not reported Not available Not reported N/A
1-Amino-2-[4-chloro-5-methyl-2-(4-trifluoromethylbenzylthio)benzenesulfonyl]guanidine (Compound 12) 4-chloro-5-methyl-2-(4-trifluoromethylbenzylthio) 210–212 IR: 3482, 3332 cm⁻¹ (NH); 1H-NMR: δ 2.28 (CH₃) 55
2-Alkylthio-4-chloro-5-methyl-N-[imino-(4-methyl-1-oxo-phthalazin-2-yl)methyl]benzenesulfonamides (19–26) 2-alkylthio-4-chloro-5-methyl + phthalazinone-imino 180–220 (range) Not specified 50–70

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s dioxane-dione substituent introduces stronger electron-withdrawing effects compared to alkylthio or trifluoromethyl groups in analogs . This could influence reactivity or binding affinity in biological systems.
  • Spectral Signatures : Compound 12 () shows distinct NH stretching (IR: 3482 cm⁻¹) and methyl resonances (1H-NMR: δ 2.28), which are absent in the target compound due to structural differences.

Dioxane-Dione Ring Systems

The 2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene group in the target compound shares structural homology with 1,3-dioxane-4,6-dione derivatives synthesized via La(OTf)₃-catalyzed condensation ().

Key Observations :

  • Catalytic Efficiency : La(OTf)₃ enables milder conditions (30°C vs. reflux) compared to traditional methods, though the target compound’s synthesis route remains undefined .
  • Yield Trends : Dioxane-dione yields in (62–78%) suggest comparable efficiency to benzenesulfonyl-guanidine derivatives (55–70%) .

Guanidine Modifications

The guanidine group in the target compound is unmodified, whereas analogs in include cyanamide salts (e.g., N-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)cyanamide potassium salts) .

Research Implications and Gaps

  • Biological Activity: While analogs like Compound 12 and phthalazinone derivatives are studied for antimicrobial or enzyme-inhibitory properties, the target compound’s bioactivity remains unexplored in the provided evidence .

Biological Activity

N-(4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzenesulfonyl)guanidine is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a guanidine moiety linked to a sulfonamide group and a dioxane-derived substituent. The structural formula can be represented as follows:

C16H17N5O7S\text{C}_{16}\text{H}_{17}\text{N}_{5}\text{O}_{7}\text{S}

This structure contributes to its unique pharmacological properties.

Research indicates that compounds with similar structural features often exhibit multiple biological activities, including:

  • Antitumor Activity : The guanidine group is known for its ability to interfere with cellular processes involved in tumor growth. Studies have shown that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways.
  • Antimicrobial Properties : The sulfonamide component is associated with antibacterial activity by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Mechanism Reference
AntitumorInduces apoptosis in cancer cells
AntimicrobialInhibits bacterial growth
Anti-inflammatoryModulates immune response

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Antitumor Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis through mitochondrial pathways .
  • Antibacterial Studies : Research conducted on structurally similar sulfonamides indicated potent antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt folate synthesis was highlighted as a key mechanism .
  • Immunomodulatory Effects : Another study explored the anti-inflammatory properties of related compounds, showing that they could effectively reduce cytokine production in activated immune cells, suggesting potential therapeutic applications in autoimmune diseases .

Q & A

Q. What interdisciplinary approaches bridge chemical synthesis and environmental impact studies?

  • Methodological Answer : Apply life-cycle assessment (LCA) to solvent waste (e.g., DMF replacement with Cyrene). Use high-throughput ecotoxicity assays (Microtox®) to assess biodegradation products. Collaborate with chemical engineering teams to optimize membrane separation technologies for sustainable purification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.